molecular formula C4HN5O2 B12334111 [1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione

[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione

Cat. No.: B12334111
M. Wt: 151.08 g/mol
InChI Key: CWTWRRHCSOVNHN-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines the triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach includes the diazotization-nitrification method or direct nitration reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo pyrimidine-5-carbonitrile .

Scientific Research Applications

[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione stands out due to its potent inhibitory activity against specific enzymes like USP28, making it a valuable tool in cancer research . Its unique structure allows for diverse chemical modifications, enhancing its versatility in various scientific applications.

Properties

Molecular Formula

C4HN5O2

Molecular Weight

151.08 g/mol

IUPAC Name

triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C4HN5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H,6,10,11)

InChI Key

CWTWRRHCSOVNHN-UHFFFAOYSA-N

Canonical SMILES

C12=NN=NC1=NC(=O)NC2=O

Origin of Product

United States

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